Bis(chloromethyl)sulfate

Description

Contextualization within Organosulfur Chemistry and Halogenated Compounds

Organosulfur compounds, which are organic compounds containing sulfur, are integral to both biological systems and industrial processes. wikipedia.orgwikipedia.org They encompass a wide array of substances, from essential amino acids like cysteine and methionine to pharmaceuticals such as penicillin and sulfa drugs. wikipedia.orgwikipedia.org The chemistry of these compounds is diverse, owing to sulfur's ability to exist in various oxidation states and to form a range of functional groups, including thioethers, thiols, sulfoxides, and sulfones. britannica.comadcmastuana.org

Halogenated compounds, on the other hand, are organic molecules that contain one or more halogen atoms. The inclusion of halogens can significantly alter the physical and chemical properties of an organic molecule, often imparting increased reactivity or specific biological activity.

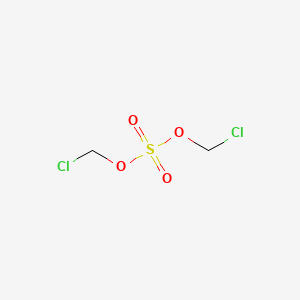

Bis(chloromethyl)sulfate exists at the nexus of these two major classes of organic compounds. As an organosulfur compound, it contains a sulfate (B86663) ester functionality. Simultaneously, the presence of chlorine atoms classifies it as a halogenated compound. This dual nature dictates its reactivity, making it a powerful electrophile and a subject of interest for synthetic chemists.

Academic Significance of Electrophilic Reagents in Organic Synthesis

Electrophiles, or "electron-loving" species, are fundamental reactants in a vast number of organic reactions. byjus.com They are characterized by their electron-deficient nature, which drives them to react with electron-rich species known as nucleophiles. byjus.com This interaction is the basis for the formation of new chemical bonds and is a cornerstone of organic synthesis. byjus.com

The academic significance of electrophilic reagents lies in their ability to facilitate the construction of complex organic molecules from simpler precursors. fiveable.me By understanding the reactivity of various electrophiles, chemists can strategically design synthetic routes to target molecules with high efficiency and selectivity. fiveable.me Electrophilic reagents are involved in a wide range of transformations, including additions to double and triple bonds, and substitution reactions at aromatic and aliphatic centers. dalalinstitute.com

This compound is a potent electrophilic reagent. The electron-withdrawing nature of the sulfate group and the chlorine atoms polarizes the carbon-chlorine bonds, making the chloromethyl carbons highly susceptible to nucleophilic attack. This reactivity makes it a valuable tool for introducing the chloromethyl group into various molecules.

Historical Overview of Relevant Chloromethylating Agents in Chemical Literature

Chloromethylation, the process of introducing a chloromethyl group (-CH₂Cl) onto a substrate, has a long history in organic chemistry. One of the earliest and most well-known methods is the Blanc chloromethylation, first reported in 1923, which typically uses formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride to chloromethylate aromatic compounds. dur.ac.uk

Over the years, a variety of other chloromethylating agents have been developed and utilized. These include chloromethyl methyl ether (CMME) and bis(chloromethyl) ether (BCME). wikipedia.orgitu.edu.trwikipedia.org However, the high carcinogenicity of BCME and the potential for its formation as a byproduct when using CMME have driven the search for safer alternatives. wikipedia.orgitu.edu.trwikipedia.orgcdc.govnih.gov

Other reagents, such as paraformaldehyde in conjunction with chlorosulfonic acid and concentrated sulfuric acid, have been used for chloromethylating deactivated aromatic compounds. dur.ac.uk The development of reagents like 1,4-bis(chloromethoxy)butane (B169855) (BCMB) also represents an effort to find efficient and less hazardous chloromethylating agents. dicp.ac.cn this compound itself has been recognized as a useful chloromethylating agent that avoids the generation of the highly carcinogenic bis(chloromethyl)ether. rsc.orgoakwoodchemical.com

Research Landscape and Knowledge Gaps Pertaining to this compound

Current research on this compound primarily focuses on its synthesis and application as a chloromethylating agent. Studies have explored its preparation from the reaction of sulfuryl chloride with paraformaldehyde.

A significant area of investigation has been the reaction of liquid sulfur trioxide (SO₃) with dichloromethane (B109758) (CH₂Cl₂). rsc.orgnih.govresearchgate.netrsc.org This reaction is slow but can be catalyzed by trimethyl borate (B1201080), yielding a mixture of chloromethyl chlorosulfate (B8482658) (CMCS) and methylene (B1212753) bis(chlorosulfate) (MBCS). rsc.orgnih.govresearchgate.netrsc.org While this method is established, the yields of isolated CMCS are often moderate, typically around 30-35%. rsc.orgnih.govresearchgate.netrsc.org

Despite the existing research, there remain knowledge gaps. A key area for further investigation is the development of more efficient and scalable synthetic routes to this compound with higher yields and purity. While its reactivity with some nucleophiles has been studied, a more comprehensive understanding of its reaction scope with a wider variety of substrates is needed. rsc.orgnih.govresearchgate.netrsc.orgresearchgate.net Furthermore, detailed mechanistic studies of its reactions, particularly the competitive pathways of chloromethylation and chlorination observed with certain active methylene compounds, would be beneficial for optimizing its use in organic synthesis. researchgate.net

Scope and Objectives for Advanced Chemical Research

Future advanced chemical research on this compound should aim to address the existing knowledge gaps and expand its utility in organic synthesis. Key objectives include:

Development of Improved Synthetic Methodologies: The exploration of new catalytic systems and reaction conditions to enhance the yield and purity of this compound from readily available starting materials. This includes optimizing the existing methods and exploring entirely new synthetic pathways.

Comprehensive Reactivity Profiling: A systematic investigation of the reactivity of this compound with a broad range of nucleophiles, including various functional groups and complex molecular scaffolds. This would establish a more complete picture of its synthetic potential.

Mechanistic Elucidation: Detailed mechanistic studies, employing both experimental techniques and computational modeling, to gain a deeper understanding of the factors that govern its reactivity and selectivity in different reaction environments.

Applications in Target-Oriented Synthesis: The application of this compound as a key reagent in the total synthesis of natural products and other biologically active molecules. This would showcase its practical utility in constructing complex chemical architectures.

By pursuing these research objectives, the scientific community can further unlock the potential of this compound as a valuable tool in the arsenal (B13267) of synthetic organic chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

73455-05-7 |

|---|---|

Molecular Formula |

C2H4Cl2O4S |

Molecular Weight |

195.02 g/mol |

IUPAC Name |

bis(chloromethyl) sulfate |

InChI |

InChI=1S/C2H4Cl2O4S/c3-1-7-9(5,6)8-2-4/h1-2H2 |

InChI Key |

ZYASDBCEYAHPMS-UHFFFAOYSA-N |

SMILES |

C(OS(=O)(=O)OCCl)Cl |

Canonical SMILES |

C(OS(=O)(=O)OCCl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for Bis(chloromethyl)sulfate Analogs

The most prominent established route to this compound involves the direct reaction of methylene (B1212753) chloride (dichloromethane) with sulfur trioxide. google.com This reaction proceeds sequentially. In the first step, one molecule of sulfur trioxide reacts with methylene chloride to produce chloromethyl chlorosulfate (B8482658) (CMCS). rsc.org A subsequent reaction with a second molecule of sulfur trioxide yields the final product, this compound. google.comrsc.org

CH₂Cl₂ + SO₃ → ClCH₂OSO₂Cl (Chloromethyl chlorosulfate)

ClCH₂OSO₂Cl + SO₃ → CH₂(OSO₂Cl)₂ (this compound)

Control over the stoichiometry of the reactants is a critical factor in determining the product distribution. google.com

The insertion of sulfur trioxide into the carbon-chlorine bonds of methylene chloride is a viable but typically slow process at room temperature. rsc.orgnih.gov However, the reaction rate can be significantly accelerated through the use of catalysts. Research has identified trimethyl borate (B1201080) as an effective catalyst for this transformation. rsc.orgnih.gov The addition of catalytic amounts of trimethyl borate renders the reaction rapid, yielding a mixture composed almost entirely of chloromethyl chlorosulfate and this compound. rsc.org

Further investigation into the catalyzed reaction mechanism at low temperatures (-45 °C) has identified the formation of transient intermediates, suggested to be chloromethyl chloropolysulfates. rsc.orgnih.gov These intermediates, formed from the reaction of one molecule of methylene chloride with two, three, or four molecules of sulfur trioxide, decompose upon warming to provide additional quantities of the primary products. rsc.orgnih.gov

While direct sulfation of methylene chloride is the most extensively documented route for this compound, other synthetic strategies are employed for related chlorosulfate compounds. For instance, an efficient synthesis of the precursor chloromethyl chlorosulfate (CMCS) has been developed starting from chloroiodomethane (B1360106) and chlorosulfonic acid. acs.orgresearchgate.net This particular process utilizes a chlorosulfonic acid-mediated iodide oxidation to achieve high conversion and yield. acs.orgresearchgate.net Although not a direct pathway to this compound, the synthesis of its immediate precursor through a route involving a more highly halogenated methane (B114726) derivative highlights alternative precursor strategies in chlorosulfate chemistry.

Investigation of Reaction Conditions for Optimized Synthesis

Optimizing the synthesis of this compound centers on manipulating reaction conditions to control product selectivity and reaction rates. Key factors include the molar ratio of reactants, the presence and nature of catalysts, and the solvent system.

In the direct synthesis of this compound from sulfur trioxide and methylene chloride, methylene chloride often serves as both the primary reactant and the reaction solvent. acs.org The reaction is typically conducted in the homogeneous liquid phase. rsc.orgnih.gov The use of one of the reactants in excess can help to ensure the reaction goes to completion. While various chlorinated organic solvents are used for sulfonation reactions, the established procedures for this compound synthesis predominantly utilize the neat reactant as the medium. acs.orggoogle.com

Catalysts play a pivotal role in the kinetics of sulfur trioxide insertion into methylene chloride. rsc.orgnih.gov

Kinetics: The uncatalyzed reaction is notably slow. The addition of a catalyst like trimethyl borate dramatically increases the reaction rate. rsc.orgnih.gov Kinetic studies have shown that the catalyzed reaction is first order in the catalyst and approximately third order in sulfur trioxide. rsc.orgnih.gov

Selectivity: The selectivity for this compound over its precursor, chloromethyl chlorosulfate, is primarily dictated by the molar ratio of the reactants rather than the catalyst itself. While the catalyst accelerates both steps of the sequential reaction, the final product distribution is a function of the amount of sulfur trioxide available. google.comrsc.org Mole ratios of sulfur trioxide to methylene chloride greater than 2.5 are used to prepare this compound as the main product. google.com Ratios between 0.5 and 2.5 will result in a mixture of both chlorosulfates. googleapis.com

A proposed mechanism for the catalytic action involves the formation of zwitterionic molecular complexes between methylene chloride and sulfur trioxide. The boron-based catalyst is thought to activate these complexes, facilitating a nucleophilic attack that leads to product formation. rsc.orgnih.gov

Interactive Data Tables

Table 1: Effect of Reactant Molar Ratio on Product Formation

This table illustrates how the molar ratio of sulfur trioxide (SO₃) to methylene chloride (CH₂Cl₂) influences the primary product obtained in the direct sulfation reaction.

| SO₃ : CH₂Cl₂ Molar Ratio | Primary Product(s) | Reference |

| ~0.5 to 2.5 | Mixture of Chloromethyl chlorosulfate and this compound | google.com |

| > 2.5 | This compound | google.com |

Table 2: Comparison of Uncatalyzed vs. Catalyzed Synthesis

This table summarizes the key differences in reaction conditions and outcomes for the synthesis of chlorosulfates from methylene chloride and sulfur trioxide.

Isolation and Purification Techniques in Laboratory Synthesis

The separation of bis(chloromethyl) sulfate (B86663) from the reaction mixture, which typically contains unreacted starting materials and chloromethyl chlorosulfate, is crucial for obtaining a high-purity product. google.com The primary method for isolation and purification is fractional distillation, which leverages the different boiling points of the components. google.com

A two-stage fractional distillation procedure is often employed when both chloromethyl chlorosulfate and bis(chloromethyl) sulfate are present in significant quantities. google.com

First Stage: Conducted at a lower temperature, typically between 50°C and 60°C, to distill and recover chloromethyl chlorosulfate as the primary product. google.com

Second Stage: The temperature is then raised to approximately 85°C to 95°C to distill the desired methylene bis(chlorosulfate). google.com

Prior to distillation, the addition of a stabilizing agent to the crude reaction mixture is a critical step. This prevents the substantial decomposition of the chlorosulfate products at the elevated temperatures required for distillation (up to 100°C). google.com The stabilizing agent is typically added in an amount of 5% to 10% by weight of the reaction mixture. After the addition of the stabilizer, the mixture is often filtered to remove any solids before proceeding to distillation. google.com

The following table summarizes the distillation parameters for separating the two primary methyl chlorosulfates:

| Distillation Stage | Target Compound | Preferred Temperature Range |

| First Stage | Chloromethyl chlorosulfate | 50°C - 60°C |

| Second Stage | Methylene bis(chlorosulfate) | 85°C - 95°C |

Chemistry of Related Chlorosulfates and Their Precursors

The chemistry of bis(chloromethyl) sulfate is closely related to other alkyl chlorosulfates, which are noted for their utility as intermediates in organic synthesis, particularly as alkylating agents. google.com

Chloromethyl Chlorosulfate (CMCS): As the direct precursor in the two-step synthesis of bis(chloromethyl) sulfate, CMCS (ClCH₂OSO₂Cl) is the most relevant related compound. Its synthesis occurs concurrently with bis(chloromethyl) sulfate when reacting methylene chloride with sulfur trioxide, especially at lower molar ratios of SO₃. google.com An alternative synthesis for CMCS has been developed using chloroiodomethane and chlorosulfonic acid, which provides a high-yield, scalable protocol for its preparation. researchgate.net In terms of reactivity, competitive experiments have established the following order: methyl chlorosulfate > methylene bis(chlorosulfate) > chloromethyl chlorosulfate >> methylene chloride. rsc.org

Other Alkyl Chlorosulfates: The reaction of sulfur trioxide with other chlorinated hydrocarbons can yield different chlorosulfate compounds. For instance, sulfur trioxide can react with 1,2-dichloroethane (B1671644) to produce ClCH₂CH₂OSO₂Cl. google.com Similarly, ethyl chlorosulfate can be prepared from the reaction of sulfur trioxide with ethyl chloride or ethyl chloroformate, although reported yields for these reactions are often not high. google.com These compounds are part of a broader class of reagents used in the synthesis of detergents and as general chemical intermediates. google.com

Precursors:

Sulfur Trioxide (SO₃): A key reagent, it acts as the source of the sulfate group. It is a powerful electrophile and sulfonating agent. The reaction involves the insertion of the SO₃ molecule into the carbon-chlorine bond of the precursor. rsc.org

Methylene Chloride (CH₂Cl₂): Also known as dichloromethane (B109758), it serves as the carbon backbone for both chloromethyl chlorosulfate and bis(chloromethyl) sulfate. google.com

Chlorosulfonic Acid (ClSO₃H): While not a direct precursor in the primary synthesis of bis(chloromethyl) sulfate, it is a key reagent in an alternative synthesis of the related chloromethyl chlorosulfate. researchgate.net It is also used in the synthesis of other organic compounds. orgsyn.org

Reaction Mechanisms and Mechanistic Pathway Elucidation

Electrophilic Reactivity of the Sulfate (B86663) and Chloromethyl Centers

Bis(chloromethyl)sulfate, with the chemical formula (ClCH₂O)₂SO₂, is a bifunctional molecule featuring two primary electrophilic centers: the carbon atoms of the chloromethyl groups and the sulfur atom of the sulfate group. The electrophilicity of these centers dictates the compound's reactivity towards nucleophiles.

The carbon atoms of the chloromethyl (ClCH₂-) groups are classic examples of electrophilic centers in nucleophilic substitution reactions. The high electronegativity of the adjacent oxygen and chlorine atoms creates a significant partial positive charge on the carbon atom, making it susceptible to attack by nucleophiles. This reactivity is characteristic of α-chloroalkyl ethers and related structures, which are known to be potent alkylating agents.

The sulfur atom of the sulfate group is also highly electrophilic. It is in a high oxidation state (+6) and is bonded to four electronegative oxygen atoms. This arrangement results in a substantial electron deficiency on the sulfur atom. Consequently, the sulfur atom can be attacked by strong nucleophiles, potentially leading to the cleavage of a sulfur-oxygen bond. The sulfate group itself is an excellent leaving group, which further facilitates nucleophilic attack at the chloromethyl carbon.

A comparative analysis of related compounds, such as chloromethyl chlorosulfate (B8482658) (CMCS), provides insight into the relative reactivity of different sites. In CMCS, nucleophilic attack can occur at the chloromethyl carbon or the sulfonyl sulfur. Evidence suggests that while most anionic nucleophiles attack the carbon center, certain nucleophiles, like sodium phenoxide, may preferentially attack the sulfur atom. rsc.org This indicates a competitive electrophilicity between the carbon and sulfur centers, influenced by the nature of the attacking nucleophile.

| Electrophilic Center | Description | Contributing Factors |

|---|---|---|

| Carbon (in -CH₂Cl) | Primary site for SN2 reactions (chloromethylation). | Inductive effect of adjacent chlorine and oxygen atoms. |

| Sulfur (in -SO₄-) | Potential site for nucleophilic attack, leading to sulfation or cleavage. | High oxidation state (+6) and bonding to four electronegative oxygen atoms. |

Nucleophilic Attack Pathways and Regioselectivity

The presence of multiple electrophilic sites in this compound allows for different nucleophilic attack pathways. The regioselectivity of these reactions—whether the nucleophile attacks the carbon or the sulfur atom—is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions.

Pathway 1: Attack at the Chloromethyl Carbon (SN2 Reaction) This is the most common pathway, where a nucleophile attacks the carbon atom of one of the chloromethyl groups, displacing the sulfate moiety as a leaving group. This reaction results in the chloromethylation of the nucleophile. Given that the molecule has two such groups, sequential reactions can lead to mono- or di-substituted products. Studies on the analogous compound, chloromethyl chlorosulfate (CMCS), show that anionic nucleophiles such as halide or acetate (B1210297) ions react rapidly via this pathway. rsc.org The reaction proceeds through a standard SN2 mechanism, favored by the good leaving group ability of the sulfate group.

Pathway 2: Attack at the Sulfur Atom A stronger or harder nucleophile may attack the electrophilic sulfur atom directly. For CMCS, it has been suggested that nucleophiles like sodium phenoxide can displace the sulfur-bound chloride. rsc.org In the case of this compound, a nucleophilic attack at the sulfur would lead to the displacement of a chloromethoxide group (ClCH₂O⁻). This pathway results in the sulfation of the nucleophile.

The regioselectivity can be summarized as follows:

Soft nucleophiles (e.g., I⁻, RS⁻) and many common anionic nucleophiles (e.g., RO⁻, RCOO⁻) generally favor attack at the "softer" electrophilic carbon center of the chloromethyl group.

Hard nucleophiles (e.g., F⁻, PhO⁻) may show a greater propensity to attack the "harder" electrophilic sulfur center.

| Pathway | Attacked Center | Typical Nucleophiles | Resulting Transformation |

|---|---|---|---|

| SN2 at Carbon | -CH₂Cl | Halides, Acetates, Enolates | Chloromethylation |

| Attack at Sulfur | -SO₄- | Phenoxides (potentially) | Sulfation / Cleavage |

Intermolecular and Intramolecular Reaction Dynamics

The bifunctional nature of this compound allows for both intermolecular and intramolecular reactions.

Intermolecular Reactions: When reacting with an external nucleophile, this compound acts as a cross-linking or bridging agent. If a nucleophile has more than one reactive site, or if stoichiometric ratios allow, the two chloromethyl groups can react with two separate nucleophilic molecules. This is the basis for its use in condensation polymerization, where it can link monomer units together. For example, reaction with a diol or a diamine could lead to the formation of a polymer chain.

Intramolecular Reactions: While specific studies on the intramolecular reaction dynamics of this compound are not prevalent, its structure suggests the potential for such reactions under specific conditions. If the compound were to react with a nucleophile that subsequently forms a new nucleophilic center, an intramolecular cyclization could occur by attack on the second chloromethyl group. For instance, reaction with a compound containing both a thiol and an amine group could lead to the formation of a heterocyclic ring system. The kinetics of such a process would be governed by the length and flexibility of the chain connecting the nucleophilic centers, in accordance with established principles of intramolecular reactivity.

Kinetics of Formation and Transformation Reactions

Formation Kinetics: this compound, also referred to as methylene (B1212753) bis(chlorosulfate) (MBCS), can be formed from the reaction of sulfur trioxide (SO₃) with methylene chloride (CH₂Cl₂). rsc.org This reaction also produces chloromethyl chlorosulfate (CMCS). The process involves the insertion of SO₃ into the C-Cl bonds of methylene chloride.

The formation kinetics are complex and sensitive to reaction conditions. Research on the catalyzed reaction shows:

The reaction is very slow without a catalyst but can be accelerated significantly by catalytic amounts of trimethyl borate (B1201080). rsc.org

Kinetic studies using ¹H NMR spectroscopy indicate that the catalyzed reaction is first order with respect to the catalyst and approximately third order with respect to SO₃. rsc.org

The reaction proceeds through the formation of transient intermediate products, suggested to be chloromethyl chloropolysulfates. rsc.org

The ratio of CMCS to MBCS in the product mixture is dependent on the stoichiometry of the reactants, with higher mole ratios of SO₃ to CH₂Cl₂ favoring the formation of MBCS. google.com

Transformation Kinetics: The transformation of this compound occurs via nucleophilic substitution. Competitive experiments have been used to establish a relative reactivity order for related compounds. The rate of nucleophilic displacement of the chlorosulfate moiety follows the order: methyl chlorosulfate (MCS) > methylene bis(chlorosulfate) (MBCS) > chloromethyl chlorosulfate (CMCS) >> methylene chloride (CH₂Cl₂). rsc.org This indicates that this compound is a highly reactive alkylating agent, significantly more so than CMCS or the parent methylene chloride.

Role as a Chloromethylating and Sulfating Agent in Chemical Transformations

This compound is a powerful bifunctional reagent capable of acting as both a chloromethylating and, potentially, a sulfating agent.

The reactivity of related chlorosulfates with active methylene compounds (e.g., 1,3-dicarbonyls) demonstrates a potent capacity for C-alkylation. In reactions with chloromethyl chlorosulfate under phase-transfer catalysis (PTC) conditions, alkyl 1,3-keto esters undergo a complex sequence involving chloromethylation, β-elimination, and Michael addition to form methylene-bridged bis-acetoacetates. researchgate.net

Given its structure with two reactive chloromethyl groups, this compound is expected to be an effective agent for the double alkylation or bridging of active methylene compounds. The reaction with a compound like diethyl malonate could proceed as follows:

2 CH₂(COOEt)₂ + (ClCH₂O)₂SO₂ → (EtOOC)₂CH-CH₂-O-SO₂-O-CH₂-CH(COOEt)₂

Further reactions, such as intramolecular cyclization or elimination, could follow, similar to those observed with CMCS, leading to complex heterocyclic structures. researchgate.net

The two reactive chloromethyl groups make this compound an ideal candidate for condensation and derivatization processes that require the introduction of a -CH₂-O-SO₂-O-CH₂- linker or two separate chloromethyl functionalities.

Condensation: this compound can be used as a monomer in condensation polymerization. Its reaction with difunctional nucleophiles, such as bisphenols, dithiols, or diamines, would lead to the formation of polymers. For example, reaction with Bisphenol A could yield a polyether sulfate. This cross-linking capability is analogous to that of bis(chloromethyl) ether, which has been used in the manufacture of ion-exchange resins and other polymers.

Derivatization: Derivatization is a technique used to modify a chemical compound to make it more suitable for a particular analytical method or to alter its properties. This compound can be used to derivatize molecules containing nucleophilic functional groups (-OH, -NH₂, -SH). As a bifunctional reagent, it can be used to:

Cross-link two separate molecules.

Introduce two chloromethyl groups onto a single molecule, which can then be used for further functionalization.

Derivatize a surface or a polymer that has nucleophilic sites.

This dual reactivity makes it a versatile tool for creating complex molecular architectures and for modifying the properties of various substrates.

Proposed Mechanistic Schemes and Intermediate Characterization

The formation and reactions of this compound involve complex mechanistic pathways that have been elucidated through a combination of kinetic studies, spectroscopic analysis, and the characterization of transient intermediates. The primary mechanism for its synthesis involves the insertion of sulfur trioxide (SO₃) into the carbon-chlorine bonds of dichloromethane (B109758) (CH₂Cl₂).

Formation from Dichloromethane and Sulfur Trioxide:

The reaction between liquid sulfur trioxide and dichloromethane at room temperature is a slow process. However, the reaction rate is significantly increased by the addition of a catalytic amount of trimethyl borate. rsc.org A proposed mechanistic scheme for this catalyzed reaction involves the initial formation of equilibrating zwitterionic molecular complexes between SO₃ and CH₂Cl₂ in various stoichiometries (e.g., 1:1, 2:1). rsc.org The boron-containing catalyst is thought to activate these complexes, making the carbon atom more susceptible to nucleophilic attack by the negatively charged oxygen of another zwitterionic complex. rsc.org

This process leads to the formation of chloromethyl chlorosulfate, which can undergo further sulfation to yield methylene bis(chlorosulfate). rsc.org

Intermediate Characterization:

The characterization of intermediates in the reaction of SO₃ with CH₂Cl₂ has been accomplished primarily through spectroscopic methods, notably proton nuclear magnetic resonance (¹H NMR) spectroscopy. rsc.org By monitoring the catalyzed reaction in the homogeneous liquid phase at a low temperature of -45 °C, researchers have observed the formation of transient species in addition to the primary products. rsc.orgresearchgate.net

These transient products, designated as A, B, and C, were identified through ¹H NMR spectroscopy. rsc.org While these intermediates are unstable and decompose rapidly at room temperature to yield more chloromethyl chlorosulfate and methylene bis(chlorosulfate), their observation provides crucial insight into the reaction pathway. rsc.orgresearchgate.net

Based on an analysis of the sulfur trioxide balance during the reaction, a plausible identity for these transient species has been proposed. It is suggested that intermediates A, B, and C are chloromethyl chloropolysulfates. rsc.orgresearchgate.net These compounds are believed to arise from the reaction of a single molecule of dichloromethane with two, three, and four molecules of sulfur trioxide, respectively. rsc.org

The following table summarizes the key species involved in the proposed mechanistic pathway for the formation of this compound and related compounds from dichloromethane and sulfur trioxide.

| Role in Reaction | Compound Name | Proposed Structure/Formula | Method of Observation/Inference |

| Reactant | Dichloromethane | CH₂Cl₂ | Reactant |

| Reactant | Sulfur Trioxide | SO₃ | Reactant |

| Catalyst | Trimethyl borate | B(OCH₃)₃ | Kinetic studies |

| Proposed Intermediate | Zwitterionic molecular complexes | [CH₂Cl₂(SO₃)ₙ] | Proposed mechanistic scheme |

| Transient Intermediate A | Chloromethyl chlorodisulfate | ClCH₂OSO₂OSO₃Cl (Proposed) | ¹H NMR spectroscopy and SO₃ balance |

| Transient Intermediate B | Chloromethyl chlorotrisulfate | ClCH₂OSO₂OSO₂OSO₃Cl (Proposed) | ¹H NMR spectroscopy and SO₃ balance |

| Transient Intermediate C | Chloromethyl chlorotetrasulfate | ClCH₂OSO₂OSO₂OSO₂OSO₃Cl (Proposed) | ¹H NMR spectroscopy and SO₃ balance |

| Product | Chloromethyl chlorosulfate | ClCH₂OSO₂Cl | ¹H NMR and Infrared Spectroscopy |

| Byproduct/Subsequent Product | Methylene bis(chlorosulfate) | CH₂(OSO₂Cl)₂ | ¹H NMR and Infrared Spectroscopy |

Further research, including advanced spectroscopic techniques and computational modeling, would be beneficial to provide more definitive structural characterization of these transient intermediates and to further validate the proposed zwitterionic mechanistic pathway.

Computational and Theoretical Investigations of Molecular Structure and Reactivity

Quantum Chemical Characterization of Electronic Structure and Bonding

The electronic structure and bonding of bis(chloromethyl)sulfate can be rigorously characterized using quantum chemical methods. Techniques such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing a detailed picture of the molecule's fundamental properties. For related organosulfur and chloroalkyl compounds, DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide a reliable balance between computational cost and accuracy for determining molecular geometries and energies. researchgate.net

These calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various properties are derived. The bonding can be analyzed through methods like Natural Bond Orbital (NBO) analysis, which examines interactions between filled and unfilled orbitals. researchgate.net In this compound, this would reveal the nature of the covalent bonds (e.g., S=O, S-O, O-C, C-Cl), the extent of ionic character, and the presence of lone pairs on the oxygen, sulfur, and chlorine atoms. Such analyses on analogous molecules have highlighted the importance of charge transfer interactions in defining molecular stability and structure. researchgate.net

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂H₄Cl₂O₄S | PubChem nih.gov |

| Molecular Weight | 195.02 g/mol | PubChem nih.gov |

| Exact Mass | 193.9207352 Da | PubChem nih.gov |

Molecular Orbital Analysis and Charge Distribution

Molecular Orbital (MO) theory provides a framework for understanding the distribution of electrons within a molecule and how this distribution influences reactivity. For this compound, an MO analysis would involve calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. In this compound, the HOMO is expected to have significant contributions from the lone pairs of the oxygen and chlorine atoms, while the LUMO is likely centered on the antibonding σ* orbitals of the C-Cl and S-O bonds.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Population Analysis (NPA), quantifies the partial atomic charges on each atom. researchgate.net NPA is generally considered more robust than Mulliken analysis. researchgate.net For this compound, these calculations would likely show significant positive charges on the sulfur and carbon atoms and negative charges on the highly electronegative oxygen and chlorine atoms. This charge distribution is key to understanding the molecule's electrostatic potential and its interactions with other polar molecules and ions.

Table 2: Conceptual Molecular Orbital Contributions for this compound

| Molecular Orbital | Primary Atomic Orbital Contributions | Implied Reactivity |

|---|---|---|

| HOMO | Lone pairs on Oxygen (nO), Chlorine (nCl) | Site of electron donation (nucleophilic character) |

| LUMO | Antibonding orbitals of C-Cl (σC-Cl) and S-O (σS-O) | Site of electron acceptance (electrophilic character) |

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping the potential energy surface (PES) for chemical reactions, allowing for the theoretical prediction of reaction pathways. By identifying the transition states—the highest energy points along a reaction coordinate—and the intermediates, a complete mechanism can be elucidated. nih.gov For a reactive molecule like this compound, theoretical studies could predict the pathways of its decomposition or its reactions with nucleophiles.

Algorithms have been developed to follow reaction paths from a transition state down to the reactants and products, a concept known as the intrinsic reaction coordinate (IRC). researchgate.net Such calculations provide a detailed, step-by-step view of how bond breaking and bond formation occur during a reaction. For example, the nucleophilic substitution at the chloromethyl carbon would be a likely reaction to study, predicting whether the mechanism is SN1 or SN2 in nature.

Computational studies on the formation of related compounds like bis(chloromethyl) ether have successfully used DFT to calculate these thermodynamic and kinetic parameters. researchgate.net For this compound, similar calculations could compare the energetics of competing reaction pathways, for instance, nucleophilic attack at the carbon versus the sulfur atom, thereby predicting the major product.

Table 3: Illustrative Energetics for a Hypothetical Nucleophilic Substitution Reaction

| Parameter | Description | Illustrative Value (kJ/mol) |

|---|---|---|

| EReactants | Energy of this compound + Nucleophile | 0 (Reference) |

| ETransition State | Energy of the highest point on the reaction path | +80 |

| EProducts | Energy of the final substitution products | -50 |

| Activation Energy (Ea) | ETransition State - EReactants | +80 |

| Reaction Energy (ΔE) | EProducts - EReactants | -50 (Exothermic) |

The geometry of the transition state (TS) provides a snapshot of the molecular structure at the peak of the energy barrier. For an SN2 reaction involving this compound, the TS geometry would show the incoming nucleophile and the leaving chloride group partially bonded to the central carbon atom, often in a trigonal bipyramidal arrangement.

Once a stationary point on the PES is located, a vibrational frequency analysis is performed to characterize it. A stable molecule (reactant, product, or intermediate) will have all real (positive) vibrational frequencies. A first-order saddle point, which corresponds to a transition state, is uniquely identified by having exactly one imaginary frequency. researchgate.net This imaginary frequency corresponds to the motion along the reaction coordinate—the specific vibration that leads the molecule from reactants to products through the transition state.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations introduce the dimensions of time and temperature. arxiv.orgnih.gov MD simulates the movement of atoms and molecules over a period of time by solving Newton's equations of motion. This approach is invaluable for studying the conformational flexibility and dynamic behavior of molecules. frontiersin.org

For this compound, MD simulations could be used to explore its conformational landscape. The molecule has several rotatable bonds (S-O, O-C), and MD can reveal the preferred dihedral angles and the energy barriers between different conformations (rotamers). This is particularly important for understanding how the molecule's shape might change in different environments, such as in various solvents, which in turn can affect its reactivity. While specific MD studies on this compound are not prominent in the literature, the methodology is widely applied to similar molecules to understand solvation effects and transport properties. arxiv.org

Structure-Reactivity Relationships Derived from Theoretical Models

A primary goal of computational investigations is to establish clear structure-reactivity relationships. nih.govnih.gov By correlating calculated electronic and structural properties with observed or predicted chemical reactivity, theoretical models can provide deep mechanistic insights.

For this compound, theoretical models would link the following:

High positive charge on the chloromethyl carbon: This electronic feature, derived from charge distribution analysis, directly explains the high reactivity of this site toward nucleophiles.

Low-lying LUMO: The energy and location of the LUMO (on the σ*C-Cl orbital) indicate that the C-Cl bond is the likely site for nucleophilic attack, facilitating the displacement of the chloride ion.

Bond Strength: Calculated bond dissociation energies could predict the weakest bond in the molecule, suggesting likely fragmentation pathways under thermal or photochemical conditions.

Conformational Effects: Conformational analysis via MD or PES scans could reveal whether certain spatial arrangements of the two chloromethyl groups enhance or hinder reactivity, for example, through intramolecular interactions.

These theoretical relationships are fundamental to predicting the chemical behavior of this compound and designing related molecules with tailored properties. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a symmetrical molecule like bis(chloromethyl)sulfate (ClCH₂OSO₂OCH₂Cl), NMR provides definitive information about the chemical environment of its nuclei.

The ¹H NMR spectrum of this compound is predicted to be simple due to the molecule's symmetry. The four protons are chemically equivalent, belonging to two identical chloromethyl groups.

Expected Spectrum: A single, sharp resonance (a singlet) is anticipated, as there are no adjacent protons to cause spin-spin coupling.

Chemical Shift Prediction: The chemical shift of these protons would be significantly downfield. This is due to the strong deshielding effects of two adjacent electronegative groups: the chlorine atom and the sulfate (B86663) ester oxygen. Protons on a carbon adjacent to a chlorine (R-CH₂-Cl) typically appear around 3.5-4.0 ppm, while those adjacent to an ether-like oxygen (R-CH₂-O-) are found in a similar range. The combined electron-withdrawing nature of the Cl and the O-SO₂-O moiety is expected to shift this peak to approximately 5.5 - 6.0 ppm .

Reaction Monitoring: ¹H NMR is exceptionally well-suited for real-time monitoring of chemical reactions. The formation of this compound, for instance from the reaction of sulfuryl chloride and formaldehyde (B43269), could be tracked by:

Monitoring the disappearance of the signals corresponding to the starting materials.

Observing the appearance and growth of the characteristic singlet for the this compound product in the 5.5-6.0 ppm region. The integration of this peak relative to an internal standard would allow for a quantitative assessment of reaction kinetics. Furthermore, the high resolution of modern NMR could potentially allow for the detection of transient intermediates or byproducts formed during the synthesis.

Complementing the proton NMR data, ¹³C NMR spectroscopy provides direct insight into the carbon framework of the molecule.

Expected Spectrum: Given the molecular symmetry, the two carbon atoms of the chloromethyl groups are chemically equivalent. Therefore, a single peak is expected in the broadband proton-decoupled ¹³C NMR spectrum.

Chemical Shift Prediction: The chemical shift of this carbon is influenced by its attachment to both a chlorine atom and an oxygen atom. Typically, carbons in alkyl chlorides (R-CH₂-Cl) resonate in the 40-50 ppm range, while carbons bonded to an ether oxygen (R-CH₂-O-R) appear between 60-80 ppm. libretexts.orglibretexts.org The dual influence of these electronegative substituents would place the resonance at the lower-field end of this range, predicted to be between 75 - 85 ppm . openstax.org The observation of a single peak in this region would strongly support the proposed symmetrical structure.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Structural Assignment |

|---|---|---|---|

| ¹H | 5.5 - 6.0 | Singlet (s) | Cl-CH₂-O- |

| ¹³C | 75 - 85 | - | Cl-CH₂-O- |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Assignments

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. For this compound, these methods can confirm the presence of the key sulfate and chloromethyl moieties.

The key functional groups and their expected vibrational frequencies are:

Sulfate Group (O=S=O): The sulfate group gives rise to very characteristic and strong absorption bands. The asymmetric stretch (νas(SO₂)) is typically observed in the 1420-1380 cm⁻¹ range and is very strong in the IR spectrum. researchgate.net The symmetric stretch (νs(SO₂)) occurs around 1200-1180 cm⁻¹ and is typically weaker in the IR but strong in the Raman spectrum. researchgate.net

S-O-C Stretch: The stretching vibrations of the sulfur-oxygen-carbon single bonds are expected to produce bands in the 1000-750 cm⁻¹ region of the IR spectrum.

C-Cl Stretch: The carbon-chlorine stretching vibration typically gives a strong absorption in the fingerprint region, generally between 800-600 cm⁻¹. core.ac.uk

CH₂ Vibrations: The methylene (B1212753) (CH₂) group will show symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ range and bending (scissoring) vibrations around 1470-1450 cm⁻¹. libretexts.org

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C-H Stretch (asymmetric & symmetric) | 3000 - 2850 | Medium | Medium |

| S=O Asymmetric Stretch | 1420 - 1380 | Strong | Weak |

| CH₂ Bend (Scissoring) | 1470 - 1450 | Medium | Medium |

| S=O Symmetric Stretch | 1200 - 1180 | Medium | Strong |

| S-O-C Stretch | 1000 - 750 | Strong | Medium |

| C-Cl Stretch | 800 - 600 | Strong | Strong |

The complementary nature of IR and Raman spectroscopy would be particularly useful in confirming the structure. For example, the symmetric S=O stretch, which may be weak or moderate in the IR spectrum, should produce a strong and easily identifiable signal in the Raman spectrum. libretexts.org

Mass Spectrometry (MS) for Product Identification and Fragmentation Pathways

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition. The molecular formula for this compound is C₂H₄Cl₂O₄S.

Calculated Exact Mass: Using the most abundant isotopes (¹H, ¹²C, ¹⁶O, ³²S, ³⁵Cl), the monoisotopic mass of the molecular ion [M]⁺• is calculated to be 193.9207 Da . nih.gov

Isotopic Pattern: The presence of two chlorine atoms will result in a characteristic isotopic pattern. The ratio of [M]⁺• : [M+2]⁺• : [M+4]⁺• peaks would be approximately 9:6:1, corresponding to the statistical distribution of ³⁵Cl and ³⁷Cl isotopes. The presence of the sulfur atom also contributes minor M+2 peaks from its ³⁴S isotope. Observing this distinct pattern and accurate mass would provide definitive confirmation of the elemental formula.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides detailed structural information. For this compound, several fragmentation pathways can be proposed:

Loss of a Chloromethyl Radical: Cleavage of a C-O bond could lead to the loss of a •CH₂Cl radical (mass ≈ 49.5 Da), resulting in a fragment ion at m/z 145.

Formation of Chloromethyl Cation: Alpha-cleavage could also produce the chloromethyl cation, [CH₂Cl]⁺, which would be observed at m/z 49 (for ³⁵Cl) and m/z 51 (for ³⁷Cl) in a characteristic 3:1 ratio.

Loss of SO₃: A common fragmentation pathway for sulfate esters is the neutral loss of sulfur trioxide (SO₃, 80 Da). researchgate.net This would produce a fragment ion corresponding to [C₂H₄Cl₂O]⁺• at m/z 114.

Loss of a Chlorine Radical: The initial loss of a chlorine radical (•Cl) from the molecular ion would yield a fragment at m/z 159.

By analyzing these fragmentation patterns, the connectivity of the atoms within the molecule can be confirmed, distinguishing it from potential isomers.

X-ray Diffraction (XRD) for Solid-State Structural Confirmation

X-ray Diffraction (XRD) stands as a powerful analytical technique for determining the precise arrangement of atoms within a crystalline solid. This method allows for the detailed mapping of electron density, from which the positions of individual atoms, bond lengths, and bond angles can be accurately determined. The resulting three-dimensional structure provides unequivocal proof of the compound's molecular conformation and packing in the solid state.

Interactive Data Table: Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Empirical Formula | C₂H₄Cl₂O₄S |

| Formula Weight | 195.02 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor | Value |

Note: The values in this table are hypothetical and serve as an illustrative example of the data that would be obtained from an X-ray diffraction study. No experimental crystallographic data for this compound or its crystalline derivatives was found in the public domain during the literature search.

Chromatographic Methods (GC-MS, LC-MS) for Reaction Mixture Analysis and Purity Assessment in Research

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds in a mixture. In the context of this compound research, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be the methods of choice for analyzing reaction progress and assessing the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds. The gas chromatograph separates components of a mixture based on their boiling points and interactions with a stationary phase, while the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of the ionized molecules and their fragments.

For the analysis of this compound, a specific GC-MS method would need to be developed. This would involve optimizing parameters such as the type of capillary column, temperature program, and ionization method. While detailed research findings on the GC-MS analysis of this compound are scarce in the available literature, research on analogous compounds such as bis(chloromethyl) ether has demonstrated the utility of this technique for trace-level detection in various matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are not suitable for GC-MS due to low volatility or thermal instability. The liquid chromatograph separates components in a liquid mobile phase, and the mass spectrometer provides detection and structural elucidation.

The application of LC-MS to the analysis of this compound would offer high sensitivity and selectivity. The development of an LC-MS method would involve the selection of an appropriate column, mobile phase composition, and mass spectrometric conditions (e.g., electrospray ionization). This technique would be invaluable for monitoring the formation of this compound in a reaction mixture and for quantifying its purity.

Interactive Data Table: Illustrative Parameters for Chromatographic Analysis of this compound

| Parameter | GC-MS | LC-MS |

| Column | Capillary column (e.g., DB-5ms) | C18 reversed-phase column |

| Mobile Phase | Inert carrier gas (e.g., Helium) | Acetonitrile/water gradient |

| Injection Mode | Split/Splitless | Autosampler |

| Detector | Mass Spectrometer (e.g., Quadrupole) | Mass Spectrometer (e.g., Triple Quadrupole or TOF) |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Retention Time | Compound-specific value | Compound-specific value |

| Key Mass Fragments (m/z) | To be determined experimentally | To be determined experimentally |

Note: The parameters in this table are illustrative and represent typical starting points for method development. Specific values would need to be determined empirically through dedicated research.

Applications in Advanced Organic Synthesis and Materials Science

Development as a Versatile Reagent for the Introduction of Chloromethyl Moieties

Bis(chloromethyl)sulfate, also known as methylene (B1212753) bis(chlorosulfate) (MBCS), is a bifunctional electrophilic reagent utilized in organic synthesis. It is a product of the sulfation of chloromethyl chlorosulfate (B8482658) (CMCS), formed from the reaction of sulfur trioxide (SO₃) with dichloromethane (B109758) (CH₂Cl₂) rsc.org. The primary application of this compound stems from its two reactive chloromethyl groups, which can be transferred to various nucleophiles.

The reactivity of this compound as a chloromethylating agent has been compared to related compounds. In competitive experiments, the order of reactivity was determined to be methyl chlorosulfate (MCS) > methylene bis(chlorosulfate) (MBCS) > chloromethyl chlorosulfate (CMCS) >> dichloromethane (CH₂Cl₂) rsc.org. This indicates that while it is a viable reagent for introducing chloromethyl groups, other related sulfates may exhibit higher reactivity.

The mechanism of chloromethylation involves the nucleophilic displacement of the chlorosulfate moiety rsc.org. The bifunctional nature of this compound allows it to react with two equivalents of a nucleophile or with a dinucleophile, making it a useful building block for more complex molecular architectures.

| Compound | Abbreviation | Relative Reactivity Rank |

|---|---|---|

| Methyl chlorosulfate | MCS | 1 (Highest) |

| This compound | MBCS | 2 |

| Chloromethyl chlorosulfate | CMCS | 3 |

| Dichloromethane | CH₂Cl₂ | 4 (Lowest) |

Synthesis of Complex Organic Molecules Incorporating Sulfate (B86663) and Chloromethyl Functionalities

This compound serves as a potent bifunctional electrophile, enabling the synthesis of a variety of complex organic structures. Its two electrophilic carbon centers allow it to act as a linker between two nucleophilic molecules.

Formation of Sulfonated Ethers and Esters

In reactions with nucleophiles such as acetates or other carboxylates, this compound acts as a chloromethylating agent rather than a sulfonating agent. The reaction proceeds via a rapid nucleophilic displacement of the chlorosulfate group, which functions as a leaving group rsc.org. For instance, the reaction with a carboxylic acid would yield a chloromethyl ester. The bifunctional nature of this compound allows for the convenient preparation of bis(acyloxy)methanes google.com. In these transformations, the sulfate moiety does not become incorporated into the final ester or ether product but is eliminated as part of the leaving group.

Synthesis of Heterocyclic Compounds

The bifunctional electrophilic character of this compound makes it a potential candidate for the synthesis of heterocyclic compounds. By reacting with dinucleophiles, such as diamines, dithiols, or diols, it can facilitate ring closure to form various heterocyclic systems. In these reactions, the this compound acts as a one-carbon bridging unit. This synthetic strategy is analogous to the use of other bifunctional electrophiles, like bis(chloromethyl) sulfide, which are known to be valuable building blocks for creating heterocyclic compounds nih.gov. For example, a reaction with a 1,2-dinucleophile could lead to the formation of a five-membered ring, while a 1,3-dinucleophile could yield a six-membered ring. The specific reaction conditions and the nature of the nucleophile would determine the structure and yield of the resulting heterocyclic product. Research on the related reagent, chloromethyl chlorosulfate, has shown its ability to react with active methylene compounds to form dihydrofuran and tetrahydropyran derivatives through a sequential process involving chloromethylation and intramolecular cyclization researchgate.netresearchgate.net.

Role as a Precursor in Polymer Chemistry

While direct academic literature detailing the use of this compound in polymer chemistry is not extensively documented, its structural and reactive similarities to other well-known compounds provide a strong basis for its potential applications in this field.

Monomer Synthesis for Specialized Polymers

This compound's bifunctional nature suggests its utility in the synthesis of specialized monomers. For instance, high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl, a bifunctional molecule, is used to synthesize liquid crystal compounds and polymers google.com. By analogy, this compound could react with aromatic or aliphatic dinucleophiles to create novel monomers. These monomers, containing a central sulfate linkage, could then be polymerized to form specialized polymers with unique properties imparted by the sulfate group, such as altered solubility, thermal stability, or flame retardancy. The related monomer 3,3-bis(chloromethyl)oxacyclobutane (BCMO) is used in polymerization and copolymerization reactions to create polyethers, which are precursors for energetic polymers researchgate.netdrdo.gov.inresearchgate.net.

Cross-linking Agent in Polymer Architectures

Cross-linking is a process that forms chemical links between polymer chains to create a three-dimensional network, enhancing properties like mechanical strength, thermal stability, and chemical resistance sigmaaldrich.comspecialchem.com. Bifunctional molecules are essential for this process .

The structurally similar compound, bis(chloromethyl) ether (BCME), has been widely used as a cross-linking agent in the manufacturing of ion-exchange resins and in the textile industry wikipedia.orgnih.gov. Given that this compound also possesses two reactive chloromethyl groups, it is academically plausible that it could function effectively as a cross-linking agent. It could react with functional groups on separate polymer chains (such as hydroxyl, amino, or thiol groups) to form stable covalent bridges, thereby creating a robust, cross-linked polymer network. This application would be particularly relevant for polymers requiring enhanced durability and resistance to solvents and heat.

Design of Novel Functional Materials through Derivatization

This compound serves as a highly reactive bifunctional electrophile, presenting a versatile platform for the synthesis of novel functional materials. The two chloromethyl groups are susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional moieties. This derivatization capability enables the tailoring of material properties for specific applications.

The fundamental reaction involves the displacement of the chloride ions by nucleophiles, leading to the formation of new covalent bonds. This process can be utilized to synthesize linear polymers, cross-linked networks, and surface-modified materials. The sulfate group, situated between the two reactive centers, influences the solubility, thermal stability, and potential for secondary interactions within the resulting material.

Polymer Synthesis and Modification:

One of the primary applications of this compound in materials science is in the synthesis and modification of polymers. Its bifunctional nature allows it to act as a cross-linking agent or as a monomer in polycondensation reactions.

Cross-linking Agent: this compound can be employed to create network polymers by reacting with polymers containing nucleophilic functional groups, such as amines, hydroxyls, or thiols. This cross-linking process enhances the mechanical strength, thermal stability, and solvent resistance of the original polymer. For example, it can be used to cross-link polystyrene resins to produce ion-exchange materials. The degree of cross-linking can be controlled by adjusting the stoichiometry of the reactants.

Monomer for Polycondensation: In polycondensation reactions, this compound can be reacted with bifunctional nucleophiles (e.g., diamines, diols, dithiols) to yield linear polymers. The resulting polymers contain a sulfate linkage in the backbone, which can impart unique properties such as increased hydrophilicity and potential for metal ion coordination.

Surface Functionalization:

The reactivity of this compound can be harnessed to modify the surfaces of various substrates, such as silica, metal oxides, and other polymers. This surface functionalization can alter the surface properties, introducing new functionalities for applications in chromatography, catalysis, and sensing. For instance, a surface rich in hydroxyl groups can be reacted with this compound, leaving one chloromethyl group available for further reaction with a desired functional molecule.

Potential Derivatization Reactions and Resulting Functional Materials:

| Nucleophile | Resulting Linkage | Potential Functional Material |

| Diamine (H₂N-R-NH₂) | -CH₂-NH-R-NH-CH₂- | Polyamines, Ion-exchange resins |

| Diol (HO-R-OH) | -CH₂-O-R-O-CH₂- | Polyethers |

| Dithiol (HS-R-SH) | -CH₂-S-R-S-CH₂- | Polythioethers |

| Bisphenol | -CH₂-O-Ar-O-CH₂- | Aromatic polyethers |

| Amines (R-NH₂) | -CH₂-NH-R | Functionalized polymers, Ligands |

This table illustrates potential derivatization reactions based on the known reactivity of chloromethyl groups. Specific research findings for these reactions with this compound are limited.

Catalyst Design and Ligand Synthesis Utilizing this compound Scaffolds (if applicable)

While direct, documented applications of this compound as a primary scaffold for catalyst and ligand synthesis are not extensively reported in scientific literature, its molecular architecture presents theoretical potential for such applications. The key features that could be exploited are its bifunctionality and the central sulfate group.

Potential as a Ligand Scaffold:

The two chloromethyl groups of this compound can be substituted with coordinating moieties to create bidentate ligands. The sulfate group would act as a backbone, influencing the spatial arrangement and electronic properties of the coordinating atoms.

For example, reaction with nucleophilic phosphines, amines, or thiols could lead to the formation of ligands with P,P-, N,N-, or S,S-donor sets. The distance and orientation of these donor atoms would be dictated by the geometry of the central -O-S(O)₂-O- unit.

Table of Potential Ligand Structures from this compound:

| Reactant | Resulting Ligand Type | Potential Coordination Sites |

| KPR₂ | Diphosphine | P, P |

| NaSR | Dithioether | S, S |

| HNR₂ | Diamine | N, N |

This table outlines hypothetical ligand syntheses. The feasibility and performance of such ligands would require experimental validation.

Immobilization of Catalysts:

This compound could serve as a linker to immobilize homogeneous catalysts onto solid supports. One chloromethyl group could react with a functional group on the support material (e.g., silica gel), while the other could be used to anchor a catalytic species. This approach would combine the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and catalyst recycling).

Challenges and Considerations:

The primary challenge in utilizing this compound for catalyst and ligand synthesis is the high reactivity of the chloromethyl groups, which could lead to undesired side reactions. Furthermore, the stability of the sulfate ester linkage under various reaction conditions would need to be carefully considered, as it could be susceptible to hydrolysis, particularly under acidic or basic conditions. The electron-withdrawing nature of the sulfate group would also influence the basicity and coordinating ability of any introduced donor atoms.

Due to the limited specific research in this area, the application of this compound in catalyst and ligand design remains a field for potential future exploration rather than an established methodology.

Environmental Transformation Pathways and Degradation Mechanisms Academic Perspective

Identification of Transformation Products in Controlled Environmental Studies

Controlled studies on BCME have identified its primary transformation products. In aqueous solutions, it is rapidly hydrolyzed to form hydrochloric acid and formaldehyde (B43269). einsteinmed.edunih.gov In humid air, decomposition products for BCME include hydrogen chloride, formaldehyde, and chloromethyl formate. canada.ca

While direct experimental data for bis(chloromethyl)sulfate is not available, its transformation products can be predicted based on its chemical structure and the known reactivity of its functional groups.

Identified and Projected Transformation Products

| Degradation Pathway | Parent Compound | Identified/Projected Transformation Products |

|---|---|---|

| Hydrolysis | Bis(chloromethyl) ether (BCME) | Formaldehyde, Hydrochloric Acid canada.caeinsteinmed.edu |

| This compound | Formaldehyde, Hydrochloric Acid, Sulfuric Acid (Projected) | |

| Photolysis | Bis(chloromethyl) ether (BCME) | Chloromethyl formate, Formaldehyde, Hydrochloric Acid canada.cacdc.gov |

| This compound | Formyl chlorosulfate (B8482658), Formaldehyde, Hydrochloric Acid (Projected) |

Theoretical Modeling of Environmental Fate and Persistence

Environmental fate models are used to predict the movement and transformation of chemicals in the environment. researchgate.net These models integrate a chemical's properties with environmental parameters to estimate its distribution across air, water, and soil. up.pt

For a compound like this compound, its environmental fate is overwhelmingly dictated by its rapid hydrolysis. cdc.gov Consequently, it is not expected to persist in water or soil. cdc.gov Any release to these compartments would result in immediate degradation. Therefore, significant transport or partitioning between environmental media is unlikely. cdc.gov The primary focus of fate modeling for such a substance would be its short-term persistence and transport in the atmosphere following a release, prior to its degradation via photolysis or atmospheric hydrolysis. Due to its high reactivity, it would not bioaccumulate in the food chain. einsteinmed.edu

Influence of Environmental Parameters on Degradation Kinetics (e.g., pH, temperature in models)

kh = kA[H+] + kN + kB[OH-]

For many organic esters, hydrolysis rates are influenced by pH, often accelerating under basic conditions. viu.ca While specific studies on this compound are absent, it is reasonable to assume its hydrolysis rate would be pH-dependent. At ambient temperatures, the hydrolysis of similar compounds does not always follow simple specific acid catalysis, as the water-catalyzed pathway can be dominant. psu.edu An increase in temperature would almost certainly increase the rate of hydrolysis, as is typical for most chemical reactions.

Future Research Directions and Challenges

Exploration of Novel and Sustainable Synthetic Routes

The development of new and sustainable methods for the synthesis of bis(chloromethyl)sulfate is a primary area for future research. Current synthetic approaches often involve hazardous reagents and produce significant waste. Future efforts will likely focus on "green chemistry" principles to create more environmentally friendly and economically viable synthetic pathways.

One promising avenue is the exploration of alternative chlorinating and sulfonating agents that are less corrosive and easier to handle. Research into catalytic systems that can promote the formation of this compound with high selectivity and yield will be crucial. For instance, the development of solid acid catalysts or enzyme-based systems could offer more sustainable alternatives to traditional methods.

Furthermore, the investigation of solvent-free reaction conditions or the use of eco-friendly solvents will be a key aspect of developing sustainable synthetic routes. A general, mild, and environmentally friendly method for synthesizing sulfonamides in sustainable solvents has been developed, which could serve as a model for future work on this compound. rsc.org The use of novel solvent systems has also been shown to improve the yield and purity of related compounds like high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl, suggesting that similar approaches could be beneficial for this compound synthesis. patsnap.comgoogle.com

A comparative table of potential sustainable synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Research Challenges |

| Catalytic Routes | Increased selectivity, reduced waste, potential for catalyst recycling. | Catalyst design and stability, separation of catalyst from the product. |

| Enzyme-Based Synthesis | High specificity, mild reaction conditions, biodegradable catalysts. | Enzyme stability in the presence of reactive intermediates, cost of enzyme production. |

| Solvent-Free Reactions | Reduced solvent waste, potential for simplified work-up. | Heat and mass transfer limitations, potential for side reactions at higher temperatures. |

| Alternative Solvents | Use of less toxic and more sustainable solvents (e.g., ionic liquids, supercritical fluids). | Solvent selection and recovery, understanding reaction kinetics in non-traditional media. |

Deeper Mechanistic Insights into Complex Reaction Systems

A more profound understanding of the reaction mechanisms involving this compound is essential for controlling its reactivity and selectivity. Future research will likely employ a combination of experimental and computational methods to elucidate the intricate details of its reactions.

Computational chemistry, particularly density functional theory (DFT), can provide valuable insights into reaction pathways, transition state geometries, and activation energies. rsc.org Such studies can help to predict the most likely course of a reaction and identify key intermediates. For example, computational investigations into the formation of the structurally similar bis(chloromethyl) ether have provided valuable information on its thermodynamics and kinetics. researchgate.net Similar computational studies on the formation and reactions of this compound would be highly beneficial. escholarship.org

Experimental techniques such as kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring can provide empirical data to validate and refine computational models. Understanding the role of solvent effects, catalysts, and reaction conditions on the mechanistic pathways will be a key focus.

Development of Advanced Analytical Techniques for In-Situ Monitoring of Reactions

The high reactivity of this compound makes the real-time monitoring of its reactions challenging. The development of advanced analytical techniques for in-situ monitoring is crucial for understanding reaction kinetics, optimizing reaction conditions, and ensuring process safety.

Spectroscopic methods such as Raman and infrared (IR) spectroscopy are well-suited for in-situ monitoring as they can provide real-time information about the concentrations of reactants, intermediates, and products. mdpi.com For instance, in-situ Raman spectroscopy has been successfully used to monitor sulfonation reactions in chlorinated solvents. spectroscopyonline.com The application of such techniques to reactions involving this compound would provide invaluable data. researchgate.net

The use of microsensors is another promising approach for in-situ monitoring. For example, microelectrodes have been developed to monitor sulfate (B86663) reduction in biofilms by measuring H2S and SO42- concentrations in real-time. mdpi.comresearchgate.net Similar sensor technology could potentially be adapted to monitor reactions involving this compound. The development of in-situ techniques is also critical for studying related environmental processes like nanoparticle sulfidation. nih.gov

| Analytical Technique | Information Provided | Applicability to this compound Reactions |

| In-Situ Raman Spectroscopy | Real-time concentration changes of reactants, intermediates, and products. | High potential for monitoring synthesis and subsequent reactions in solution. beilstein-journals.orgscilit.com |

| In-Situ FT-IR Spectroscopy | Functional group analysis and concentration monitoring. | Complementary to Raman, particularly for IR-active functional groups. |

| Microsensors | Specific ion or molecule concentration at a localized point. | Potential for monitoring localized concentration gradients in heterogeneous systems. |

| Process Mass Spectrometry | Real-time analysis of volatile components in the reaction mixture. | Useful for monitoring gas-phase reactions or reactions with volatile byproducts. |

Predictive Modeling of Reactivity and Selectivity for Unexplored Transformations

The ability to predict the reactivity and selectivity of this compound in novel chemical transformations would significantly accelerate the discovery of new applications. Future research will focus on the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. wikipedia.org

QSAR models correlate the chemical structure of a molecule with its reactivity or biological activity. nih.govresearchgate.netacs.orgmdpi.com By developing QSAR models for this compound and its potential reaction partners, it may be possible to predict reaction outcomes without the need for extensive experimental screening. uvic.caresearcher.life Such models could be trained on existing experimental data and then used to predict the reactivity of a wide range of unexplored substrates.

Machine learning and artificial intelligence are also poised to play a significant role in predictive modeling. arxiv.org By leveraging large datasets of chemical reactions, machine learning algorithms can learn complex structure-reactivity relationships and make accurate predictions for new reactions.

Integration with Flow Chemistry and Automated Synthesis Platforms

The hazardous nature of this compound makes its handling and use in traditional batch processes challenging. The integration of its synthesis and subsequent reactions with flow chemistry and automated synthesis platforms offers a safer and more efficient alternative. mt.com

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers several advantages for handling hazardous materials, including better temperature control, improved mixing, and smaller reaction volumes. beilstein-journals.org This can lead to safer and more reproducible processes.

Automated synthesis platforms can further enhance safety and efficiency by minimizing manual handling of hazardous reagents. imperial.ac.ukmerckmillipore.comsigmaaldrich.comnih.gov These platforms can be programmed to perform multi-step syntheses, purifications, and analyses with high precision and throughput. The development of dedicated flow reactors and automated systems for the synthesis and use of this compound will be a key area of future research.

Expansion of Applications in Emerging Fields of Chemical Science

While this compound has traditional applications, future research will likely focus on expanding its use in emerging fields of chemical science. Its bifunctional nature makes it a versatile building block for the synthesis of a wide range of molecules.

In materials science, this compound could be used as a crosslinking agent to create novel polymers with tailored properties. nih.gov Its ability to react with two nucleophiles makes it suitable for creating well-defined polymer networks. The related compound, bis(chloromethyl)ether, has been used in the manufacture of ion-exchange resins and polymers. nih.govwikipedia.org

In the field of chemical biology, this compound could be explored as a tool for probing biological systems. Its reactivity towards nucleophilic residues in proteins could be exploited to develop new chemical probes or inhibitors. The study of disparate proteome reactivity profiles of carbon electrophiles can provide a basis for such explorations. nih.govnih.gov

Furthermore, the study of organosulfates in atmospheric chemistry and environmental science is a rapidly growing field. nih.govacs.orgnih.govresearchgate.net Understanding the formation and fate of compounds like this compound in the environment is an important area for future research.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Bis(chloromethyl)sulfate in laboratory settings?

- Methodological Answer : Synthesis typically involves sulfation of chloromethyl precursors under controlled conditions. Key steps include:

- Reagent Selection : Use chlorosulfonic acid or sulfur trioxide as sulfating agents .

- Temperature Control : Maintain sub-ambient temperatures (0–5°C) to minimize side reactions like hydrolysis.

- Purification : Employ fractional distillation under reduced pressure to isolate the compound, verified via NMR and FTIR for structural confirmation .

- Critical Considerations : Monitor for trace impurities (e.g., residual chloromethyl ethers) using GC-MS, as these can confound toxicity assessments .

Q. How can researchers characterize the physical and chemical properties of this compound?

- Methodological Answer : Standard protocols include:

- Boiling Point/Melting Point : Differential Scanning Calorimetry (DSC) under inert atmospheres to avoid decomposition .

- Solubility : Phase equilibria studies in polar aprotic solvents (e.g., DMSO, acetonitrile) using UV-Vis spectroscopy .

- Reactivity : Hydrolysis kinetics assessed via pH-stat titration to quantify sulfate release rates .